GNE-3511 was first synthesized by Patel et al. in 2014 as part of research aimed at developing inhibitors for dual leucine zipper kinase. It is classified as a small molecule inhibitor and is recognized for its specificity towards the dual leucine zipper kinase pathway, which plays a critical role in neuronal signaling and injury response .
The synthesis of GNE-3511 involves several steps that utilize organic chemistry techniques to construct the complex molecular structure. The primary method described includes:
The empirical formula for GNE-3511 is with a molecular weight of approximately 438.48 g/mol. The compound appears as a yellow solid and is soluble in organic solvents, making it suitable for various experimental conditions .
GNE-3511 features a complex structure characterized by multiple functional groups that contribute to its inhibitory activity. The structure includes:
The three-dimensional conformation of GNE-3511 can be analyzed using computational modeling techniques, which predict its interactions with dual leucine zipper kinase at the molecular level .
GNE-3511 primarily acts by inhibiting the activity of dual leucine zipper kinase, thereby affecting downstream signaling pathways associated with neuronal stress responses. Key reactions include:
In vitro studies have demonstrated that GNE-3511 effectively reduces the phosphorylation levels of target substrates in neuronal cells, indicating its potential utility in therapeutic contexts .
The mechanism of action for GNE-3511 involves several key steps:
Experimental data indicate that treatment with GNE-3511 significantly decreases markers of neuronal injury and promotes regenerative processes in various animal models of neuropathy .
GNE-3511 is characterized by its yellow solid form at room temperature. It exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.
Key chemical properties include:
GNE-3511 has several scientific uses, particularly in the field of neurobiology:
GNE-3511 (IUPAC name: 2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile; CAS: 1496581-76-0) is a synthetic organic compound with the molecular formula C23H26F2N6O and a molecular weight of 440.49 g/mol [1] [7]. Its canonical SMILES structure is N#Cc1ccnc(c1)Nc1cc(cc(n1)N1CCC(C1)(F)F)C1CCN(CC1)C1COC1, featuring a 2,6-diaminopyridine core scaffold critical for target binding [1] [10]. The three-dimensional configuration includes a difluoropyrrolidine moiety and an oxetane-containing piperidine group, both contributing to its unique steric and electronic properties [7].
Table 1: Physicochemical Properties of GNE-3511
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 440.49 g/mol | Calculated |
Hydrogen Bond Donors | 1 | CDK Toolkit |
Hydrogen Bond Acceptors | 7 | CDK Toolkit |
Rotatable Bonds | 5 | CDK Toolkit |
Topological Polar Surface Area | 77.31 Ų | CDK Toolkit |
XLogP | 3.92 | Computed |
Lipinski's Rule Violations | 0 | CDK Analysis |
Solubility in DMSO | 31.25 mg/mL (70.94 mM) | Experimental |
Appearance | Light yellow solid | Visual assessment |
The compound exhibits high lipophilicity (XLogP: 3.92) yet maintains full compliance with Lipinski's rule of five, predicting favorable oral absorption [1]. Its topological polar surface area (77.31 Ų) aligns with CNS-penetrant compounds, while the single hydrogen bond donor enhances membrane permeability [1] [10]. The crystalline solid form is stable under inert gas but light-sensitive, requiring protection from light during storage [7] [10].
Kinase selectivity profiling reveals GNE-3511’s exceptional potency against DLK (Ki = 0.5 nM) but moderate activity against related kinases:Table 2: Kinase Selectivity Profile of GNE-3511
Kinase | IC₅₀ (nM) | Assay Type |
---|---|---|
DLK | 0.5 (Ki) | Biochemical |
JNK1 | 129 | Cell-based (HEK293) |
JNK2 | 514 | Cell-based (HEK293) |
JNK3 | 364 | Cell-based (HEK293) |
MLK1 | 67.8 | Biochemical |
MLK2 | 767 | Biochemical |
MLK3 | 602 | Biochemical |
MKK4 | >5000 | Biochemical |
MKK7 | >5000 | Biochemical |
This profile establishes GNE-3511 as a highly selective DLK inhibitor at nanomolar concentrations, though off-target effects may occur at higher doses due to activity against JNK and MLK isoforms [5] [8].
The synthesis of GNE-3511 employs a multi-step organic route centered on its 2,6-diaminopyridine core. While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests sequential nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings to install the difluoropyrrolidine and oxetan-piperidine moieties [7] [10]. The cyano group at the 4-position of the pyridine ring serves as a key synthetic handle for introducing the isonicotinonitrile segment [1]. The final compound is purified via reverse-phase chromatography, yielding >98% purity by HPLC [7] [9].
Critical structure-activity relationship (SAR) insights include:
These SAR studies informed the selection of GNE-3511 from a series of analogs due to its optimal balance of potency (Ki = 0.5 nM), metabolic stability, and CNS penetration [8]. The compound suppresses DLK-mediated phosphorylation of JNK (IC₅₀ = 30 nM) in HEK293 cells and demonstrates concentration-dependent neuroprotection in dorsal root ganglion (DRG) degeneration assays (IC₅₀ = 107 nM) [2] [8]. This efficacy stems from disrupting DLK’s role in the MAPK cascade, subsequently inhibiting c-Jun phosphorylation and downstream transcriptional programs implicated in neuronal stress responses [6] [10].
GNE-3511 displays favorable pharmacokinetics across species, characterized by moderate plasma clearance, volume of distribution, and oral bioavailability. Its most distinctive feature is efficient blood-brain barrier (BBB) penetration, enabling CNS target engagement [2] [5].
Table 3: Comparative Pharmacokinetic Parameters of GNE-3511
Species | CLp (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | F (%) | Brain:Plasma Ratio | CSF:Plasma Ratio |
---|---|---|---|---|---|---|
Mouse | 56 | 2.5 | 0.6 | 45 | 0.24 (at 6 h) | Not reported |
Rat | 30 | 3.7 | 1.8 | 63 | 0.7 | 0.4 |
Dog | 41 | 6.5 | 4.0 | 32 | Not reported | Not reported |
Cynomolgus Monkey | 16 | 3.1 | 2.4 | 19 | 0.6 | Not reported |
Key PK characteristics include:
In vivo studies demonstrate that GNE-3511 achieves therapeutically relevant concentrations in neural tissues within 30 minutes of oral administration (75 mg/kg). This underpins its efficacy in disease models like Parkinson’s (MPTP model), where it reduces phospho-c-Jun levels in the retina and substantia nigra [7] [10]. The rapid Tmax (≤1 hour) and dose-dependent target engagement further support its utility for probing DLK-dependent pathways in neurodegeneration [5] [8].
Table 4: Nomenclature of GNE-3511
Nomenclature Type | Name |
---|---|
IUPAC Name | 2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile |
Synonyms | GNE 3511, GNE3511, MAP3K12 Inhibitor, Dual Leucine Zipper Kinase Inhibitor |
Chemical Abbreviation | DLK Inhibitor |
CAS Number | 1496581-76-0 |
Code Designations | Compound 26 (Genentech), Axon 3625, HY-12947 |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7